molecular formula C8HF3N2 B3187373 4,5,6-Trifluorobenzene-1,3-dicarbonitrile CAS No. 1499756-96-5

4,5,6-Trifluorobenzene-1,3-dicarbonitrile

Cat. No.: B3187373
CAS No.: 1499756-96-5
M. Wt: 182.1 g/mol
InChI Key: GQAIDQBOEUPZDB-UHFFFAOYSA-N
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Description

4,5,6-Trifluorobenzene-1,3-dicarbonitrile is a chemical compound with the molecular formula C8H2F3N2. It is characterized by the presence of three fluorine atoms and two nitrile groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trifluorobenzene-1,3-dicarbonitrile typically involves the fluorination of benzene derivatives followed by the introduction of nitrile groups. One common method includes the reaction of 4,5,6-trifluorobenzene with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The nitrile groups are then introduced through controlled reactions with cyanogen compounds. The process requires careful monitoring of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,5,6-Trifluorobenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous medium.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 4,5,6-trifluorobenzene-1,3-diamine.

    Oxidation: Formation of 4,5,6-trifluorobenzoic acid.

Scientific Research Applications

4,5,6-Trifluorobenzene-1,3-dicarbonitrile has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its use in the development of pharmaceuticals with specific biological activities.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4,5,6-Trifluorobenzene-1,3-dicarbonitrile involves its interaction with molecular targets through its functional groups. The nitrile groups can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

  • 4,5,6-Trichlorobenzene-1,3-dicarbonitrile
  • 4,5,6-Trifluorobenzene-1,3-diamine
  • 4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile

Comparison: 4,5,6-Trifluorobenzene-1,3-dicarbonitrile is unique due to the presence of three fluorine atoms, which impart distinct chemical properties such as high electronegativity and stability. Compared to its chlorinated analogs, the fluorinated compound exhibits higher resistance to chemical degradation and different reactivity patterns. The trifluoromethyl groups also enhance its potential as a bioactive molecule in pharmaceutical research .

Properties

IUPAC Name

4,5,6-trifluorobenzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF3N2/c9-6-4(2-12)1-5(3-13)7(10)8(6)11/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAIDQBOEUPZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1C#N)F)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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